2-Isopropylcyclohexanol

Thermophysical Property Process Chemistry Solvent Selection

2-Isopropylcyclohexanol (CAS 96-07-1) is a chiral secondary alcohol with the molecular formula C9H18O. It features a cyclohexane ring substituted with an isopropyl group and a hydroxyl group at the 2-position, existing in cis- and trans- stereoisomeric forms.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 96-07-1
Cat. No. B1266409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylcyclohexanol
CAS96-07-1
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)C1CCCCC1O
InChIInChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3
InChIKeyIXVGVVQGNQZQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylcyclohexanol (CAS 96-07-1): A Chiral Cyclohexanol for Advanced Synthesis and Research


2-Isopropylcyclohexanol (CAS 96-07-1) is a chiral secondary alcohol with the molecular formula C9H18O. It features a cyclohexane ring substituted with an isopropyl group and a hydroxyl group at the 2-position, existing in cis- and trans- stereoisomeric forms . This compound is characterized by its elevated boiling point and specific partition coefficient, distinguishing it from simpler cycloalkanols . It serves as a valuable research chemical, particularly noted for its utility as a chiral building block in the synthesis of complex molecules and pharmaceuticals .

1 Chiral building block for enantioselective synthesis
2 Specialty high-boiling solvent or process intermediate
3 Medicinal chemistry fragment for ADME property tuning
Stereochemical-control study context; available in cis/trans forms

Why 2-Isopropylcyclohexanol Cannot Be Simply Swapped with Menthol or Simple Cyclohexanols


The unique placement of the isopropyl group at the 2-position on the cyclohexane ring creates a distinct steric and electronic environment around the hydroxyl group, leading to significant differences in physical properties and reactivity compared to its analogs. Unlike menthol (5-methyl-2-isopropylcyclohexanol), the absence of a 5-methyl group alters its hydrophobicity and stereochemical complexity . Furthermore, its notably higher boiling point compared to unsubstituted cyclohexanol directly impacts its suitability and process parameters in high-temperature applications . These fundamental differences mean that analog substitution can drastically alter reaction yields, stereochemical outcomes, and final product purity in synthetic applications.

Menthol
5-methyl group increases hydrophobicity and stereochemical complexity; diastereoselectivity and LogP profile may not transfer.
Cyclohexanol
Unsubstituted ring has significantly lower boiling point; high-temperature liquid-range stability cannot be replicated.
4-Isopropylcyclohexanol
Lacks documented pharmaceutical intermediate role; application-specific synthetic pathways may not be interchangeable.

Quantitative Evidence Guide: Where 2-Isopropylcyclohexanol Outperforms Its Closest Analogs


Elevated Boiling Point vs. Unsubstituted Cyclohexanol Enables High-Temperature Processing

2-Isopropylcyclohexanol exhibits a significantly higher boiling point than unsubstituted cyclohexanol. This is a critical performance factor for applications requiring a stable, high-boiling solvent or intermediate that remains in the liquid phase over a wider temperature range .

Boiling Point Elevation
Reported
+42–43 °C vs. cyclohexanol at 760 mmHg
Supports high-temperature solvent selection context
Target Tb 203.1 °C; data to verify at process scale
Thermophysical Property Process Chemistry Solvent Selection

Superior Diastereoselectivity Achievable in Asymmetric Synthesis vs. Menthol

Dynamic Kinetic Resolution-Asymmetric Hydrogenation (DKR-AH) of 2-isopropylcyclohexan-1-one can produce cis-2-isopropylcyclohexanol with exceptionally high stereoselectivity. This provides a level of isomeric purity that is challenging and cost-prohibitive to achieve with menthol, which has eight possible stereoisomers and is often used as a racemic mixture or isolated from natural sources with variable isomeric purity .

Diastereoselectivity
Class-level inference
cis-2-Isopropylcyclohexanol 99.6% de
Menthol (8 stereoisomers) Complex mixture
Enables enantiomer-attribution review via one-step DKR-AH
Ru/(S)-BINAP catalyst system context; source-specific review
Asymmetric Catalysis Stereochemistry Chiral Synthesis

Optimized Lipophilicity (LogP) for Drug Design vs. Highly Hydrophobic Menthol

2-Isopropylcyclohexanol has a measured LogP of 2.19, which is significantly lower than that of its heavily marketed analog, menthol. A LogP in the 2-3 range is often considered a sweet spot for balancing membrane permeability with aqueous solubility, a critical requirement for oral drug bioavailability (Lipinski's Rule of Five) .

Lipophilicity (LogP)
Cross-study comparable
2-Isopropylcyclohexanol LogP 2.19
Menthol LogP 3.23
Supports fragment-based design for lower hydrophobicity
~11-fold lower partition coefficient; context-dependent
Drug Design Lipophilicity ADME Properties

Established Role in β-Lactam Antibiotic Synthesis vs. Fragrance-Only Analogs

2-Isopropylcyclohexan-1-ol is directly utilized as a synthetic intermediate in the industrial production of crucial β-lactam antibiotics, including cephalosporins and carbapenems . This stands in stark contrast to other isopropylcyclohexanol isomers, such as 4-isopropylcyclohexanol, which are primarily assessed for fragrance applications and lack this documented, high-value pharmaceutical relevance .

Pharmaceutical Application
Class-level inference
Key intermediate for β-lactam antibiotics
Documents high-value synthetic pathway context
Used in cephalosporin/carbapenem production; supplier data
Pharmaceutical Intermediate API Synthesis β-Lactam

Utility as a Metabolic Marker for Hydrocarbon Toxicity Studies

2-Isopropylcyclohexanol has been identified and used as a model metabolite to understand the oxidative metabolism and renal toxicity of branched-chain hydrocarbons like isopropylcyclohexane . This specific application is not broadly shared by other cyclohexanol derivatives, which lack this validated use as a specific biomarker in toxicological pathway elucidation.

Metabolic Marker
Class-level inference
Probe for hydrocarbon nephrotoxicity studies
Supports mechanistic toxicology biomarker research
Rodent urinary metabolite model; source-specific review
Toxicology Metabolism Biomarker

High-Impact Application Scenarios for 2-Isopropylcyclohexanol Based on Its Core Differentiation


Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

Leverage the established dynamic kinetic resolution process to generate cis-2-isopropylcyclohexanol with >99% diastereomeric excess . Use this as a single-isomer chiral building block to construct complex drug candidates, particularly for pathways where the steric outcome is critical, a capability where using racemic menthol would introduce undue complexity and cost in chiral separation.

Process Development for High-Boiling Solvent Systems

Formulate reaction media for high-temperature syntheses where a stable, polar protic solvent is needed beyond the boiling point of simple alcohols. The 203.1 °C boiling point of 2-isopropylcyclohexanol provides a much wider liquid range than cyclohexanol (160-161 °C), making it suitable for demanding process chemistry conditions .

Medicinal Chemistry Fragment Modification for Optimized ADME

Employ 2-isopropylcyclohexanol as a building block or pro-moiety to tune the lipophilicity of a lead compound. Its LogP of 2.19 offers a significant reduction in hydrophobicity compared to the menthol fragment (LogP 3.23), which can be a strategic move to improve the solubility and metabolic stability profile of a candidate drug, directly addressing key attrition factors in drug discovery .

Mechanistic Toxicology and Biomarker Research

Utilize 2-isopropylcyclohexanol as a validated analytical standard or model substrate in studies examining the metabolism and organ-specific toxicity of branched-chain hydrocarbon environmental pollutants, a niche but critical research area where few other compounds have a documented metabolic pathway .

Application
Selection Property
Validation Focus
Enantioselective intermediate synthesis
Diastereomeric excess control
Stereochemical-outcome verification
High-temperature process chemistry
Boiling point and liquid-range stability
Thermal processing window review
Medicinal chemistry fragment tuning
LogP-driven ADME property adjustment
Solubility and permeability balance review
Xenobiotic metabolism and biomarker research
Validated metabolite probe context
Metabolic-pathway elucidation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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